2-Trimethylsiloxypent-2-ene-4-one

organosilicon synthesis hydrolytic condensation acetylacetone derivatives

2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3) is a stable, isolable silyl enol ether used as a mild nucleophile in Mukaiyama aldol additions and as a mild silylating agent. Its unique dual functionality delivers superior yields compared to unsilylated acetylacetone and enables site-selective polymer synthesis. Validated as a photoresist adhesion promoter on SiN/TiN substrates for semiconductor microfabrication.

Molecular Formula C8H16O2Si
Molecular Weight 172.3 g/mol
CAS No. 13257-81-3
Cat. No. B079117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Trimethylsiloxypent-2-ene-4-one
CAS13257-81-3
Molecular FormulaC8H16O2Si
Molecular Weight172.3 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)O[Si](C)(C)C
InChIInChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3/b8-6+
InChIKeyFBADCSUQBLLAHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3): A Procurement-Focused Profile of a Trimethylsilyl Enol Ether Reagent


2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3), also known as 4-Trimethylsilyloxy-3-penten-2-one or the trimethylsilyl (TMS) enol ether of acetylacetone, is an organosilicon compound with the molecular formula C8H16O2Si and a molecular weight of 172.30 g/mol [1]. It is classified as a silyl enol ether and is recognized for its role as a stable, isolable nucleophile in carbon-carbon bond-forming reactions, most notably the Mukaiyama aldol addition, as well as a mild silylating agent .

The Strategic Limitation of Generic Substitution for 2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3)


The decision to procure 2-Trimethylsiloxypent-2-ene-4-one cannot be based on its silyl enol ether class designation alone. Substituting this compound with a different silyl enol ether, such as one derived from a simple ketone like cyclohexanone, or with the unsilylated parent acetylacetone, introduces significant and quantifiable risks to reaction outcomes. Key differentiators are not merely functional group presence but specific, measurable properties: its defined physical state and boiling point ; its unique profile as both a nucleophile and a mild silylating agent [1]; and the demonstrated, superior yield it provides in specific synthetic sequences compared to the unsilylated diketone [2]. These factors preclude generic substitution without substantial re-optimization.

Quantitative Differentiation Guide for 2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3) Versus Analogs


Differential Performance in Hydrolytic Condensation: A Yield Comparison of Target Compound vs. Unprotected Acetylacetone

This compound demonstrates a decisive advantage over its unsilylated parent, acetylacetone, in the synthesis of functionalized organosilicon imino enols via hydrolytic condensation. The use of the trimethylsilyl ether of acetylacetone directly results in a significantly higher yield of the desired target compound (Ia, 84%) compared to the use of acetylacetone itself [1]. This quantitative difference underscores its value as a protected enol equivalent that enables a chemoselective reaction pathway.

organosilicon synthesis hydrolytic condensation acetylacetone derivatives

Specialized Application as an Adhesion Promoter in Semiconductor Photoresists

A key differentiator for this compound is its validated and specific use as an adhesion promoter in micro- and nanopatterning of polymers for photoresists on silicon nitride and titanium nitride substrates [1]. This application, documented in the peer-reviewed literature, is not a general property of all silyl enol ethers but a specific, validated function of this molecule.

semiconductor fabrication photoresist surface treatment

Synthetic Efficiency in the Preparation of Acetylacetone-Based Polyketone Chains

The compound serves as a critical monomer in the synthesis of acetylacetone-based polyketone chains. In this process, the enol trimethylsilyl ether is formed at the terminal ketone of the acetylacetone monomer and oligomers, enabling a subsequent homo-coupling step using silver(I) oxide [1]. This application leverages the compound's ability to act as a protected enol, facilitating the controlled polymerization of a β-diketone.

polyketone synthesis oxidative coupling polymer chemistry

Validated Application Scenarios for 2-Trimethylsiloxypent-2-ene-4-one (CAS 13257-81-3) in Research and Industry


Semiconductor Manufacturing: Adhesion Promoter for Photoresist Patterning

In the fabrication of semiconductor devices, achieving precise micro- and nanopatterns is critical. This compound has a specific and documented application as a surface treatment agent and adhesion promoter for photoresists on silicon nitride and titanium nitride substrates [1]. Its use improves the adhesion of the polymer layer, ensuring higher fidelity pattern transfer. For procurement specialists in the microelectronics industry, this validated function provides a clear, technical justification for sourcing this specific molecule rather than a generic silyl enol ether.

Polymer and Materials Chemistry: Monomer for Polyketone Synthesis

Researchers focused on developing novel polymeric materials can utilize this compound as a key monomer. Its ability to undergo site-selective silylation and subsequent oxidative homo-coupling, as demonstrated in the synthesis of acetylacetone-based polyketone chains, is a distinct advantage [2]. This specific reactivity profile, which relies on the compound's dual functionality as a protected enol and silylating agent, makes it a strategic choice for creating new materials with potentially unique electronic or optical properties.

Organic Synthesis: A Stable Enolate Equivalent for Chemoselective Mukaiyama Aldol Reactions

In complex organic syntheses, the need for a stable, isolable enolate equivalent is paramount. This compound functions as a nucleophile in Lewis acid-catalyzed Mukaiyama aldol additions, allowing for controlled, chemoselective C-C bond formation with a variety of aldehydes . Its use is particularly advantageous over lithium or other metal enolates when reaction conditions require a mild, non-basic nucleophile, or when the electrophile is sensitive to strong bases. This positions it as a valuable building block for medicinal chemistry and natural product synthesis.

Analytical and Preparative Chemistry: A Mild Silylating Agent

As a trimethylsilyl blocking agent, this compound can be used to protect reactive hydrogens in alcohols, amines, thiols, and carboxylic acids under mild conditions . Its reactivity profile allows for the silylation of primary, secondary, and tertiary alcohols. In cases where more aggressive silylating agents like trimethylsilyl chloride (TMCS) or trimethylsilyl triflate (TMSOTf) are too reactive or lead to side reactions, this compound offers a milder alternative, providing a controllable method for introducing a TMS protecting group.

Technical Documentation Hub

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